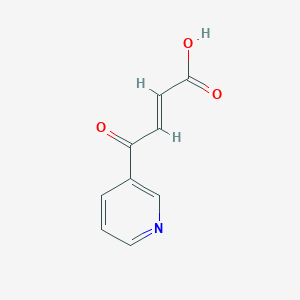

(E)-3-Nicotinoylacrylic acid

Description

Contextualization within Nicotinic Acid Derivatives and Related Heterocyclic Compounds

(E)-3-Nicotinoylacrylic acid belongs to the broad family of nicotinic acid (niacin or vitamin B3) derivatives. Nicotinic acid itself is a vital nutrient involved in numerous metabolic processes. news-medical.netnih.gov Its derivatives have long been a focus of medicinal chemistry, with research exploring their potential in treating a range of conditions. nih.gov The core pyridine (B92270) ring of nicotinic acid is a common scaffold in many pharmacologically active compounds.

The introduction of an acrylic acid side chain at the 3-position of the pyridine ring, as seen in this compound, imparts distinct chemical properties. The α,β-unsaturated carbonyl system is a well-known reactive functional group, susceptible to nucleophilic addition and other transformations. This dual functionality of a biologically relevant pyridine ring and a synthetically versatile acrylic acid moiety makes this compound a compelling subject for research.

Historical Perspective of Identification and Early Studies Pertaining to Structural Analogs

The history of nicotinic acid itself dates back to its synthesis in 1867 through the oxidation of nicotine (B1678760). news-medical.netwikipedia.org However, its nutritional importance as the "pellagra-preventative factor" was not recognized until the work of American epidemiologist Joseph Goldberger in the early 20th century and its subsequent isolation from liver by Conrad Elvehjem in 1937. nih.govpbs.org

While specific historical details on the initial identification of this compound are not extensively documented in readily available literature, the study of related 3-aroylacrylic acids has been a subject of chemical investigation for a considerable time. The synthesis and reactions of these compounds have been explored, providing a foundational understanding of their chemical behavior. The development of synthetic routes to acrylic acid and its derivatives has also been a significant area of research in industrial chemistry. chemicalbook.commaastrichtuniversity.nlyoutube.com

Rationale for Advanced Academic Investigation of this compound

The growing academic interest in this compound stems from its potential in two key areas: as a tool to study biological transformation processes and as a versatile building block in organic synthesis.

Significance in Mechanistic Biotransformation Studies

The structure of this compound makes it an excellent substrate for studying enzymatic reactions, particularly reductions of α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.nettudelft.nlorganic-chemistry.org Microorganisms, such as those from the genus Rhodococcus, are known for their diverse metabolic capabilities, including the transformation of nicotinic acid and its derivatives. nih.govnih.govresearchgate.net

The enzymatic reduction of the carbon-carbon double bond in this compound can lead to the formation of chiral products, which are valuable in pharmaceutical synthesis. Understanding the enzymes and pathways involved in this biotransformation can pave the way for developing sustainable and stereoselective methods for producing valuable chemical intermediates. Studies on the biotransformation of similar α,β-unsaturated acids have demonstrated the potential for both in vivo and in vitro biocatalytic systems to achieve high conversion rates. rsc.org For instance, the biotransformation of nicotine by Rhodococcus sp. has been shown to proceed through various hydroxylated intermediates, highlighting the enzymatic machinery available in these organisms for modifying pyridine-containing compounds. researchgate.netnih.gov

Potential as a Synthetic Intermediate for Structurally Diverse Compounds

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The α,β-unsaturated system can undergo various addition reactions, and the carboxylic acid group can be converted into esters, amides, and other functional groups.

This versatility allows for the construction of novel heterocyclic frameworks. For example, the reaction of similar α,β-unsaturated systems with different reagents can lead to the formation of various cyclic and acyclic compounds. The ability to introduce the nicotinoyl moiety into larger molecules is of particular interest due to the established biological significance of the pyridine ring. The synthesis of various acrylic acid derivatives and their subsequent reactions have been extensively studied, providing a toolbox of chemical methods that can be applied to this compound. researchgate.net

Scope and Objectives of the Academic Research Outline

The primary objective of this research outline is to provide a comprehensive and scientifically rigorous overview of this compound. The scope is intentionally focused on its chemical and biochemical aspects, excluding pharmacological or medical advice. The subsequent sections will delve into detailed research findings concerning its synthesis, biotransformation, and utility as a synthetic intermediate, supported by interactive data tables to present key information in a clear and accessible format.

Structure

2D Structure

3D Structure

Properties

CAS No. |

109151-40-8 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(E)-4-oxo-4-pyridin-3-ylbut-2-enoic acid |

InChI |

InChI=1S/C9H7NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-6H,(H,12,13)/b4-3+ |

InChI Key |

QUXOSVRKGMZFHW-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Nicotinoylacrylic Acid and Its Precursors

Chemo- and Stereoselective Synthesis of (E)-3-Nicotinoylacrylic Acid

The creation of this compound with high precision, ensuring the desired chemical structure and spatial arrangement, is a key focus of synthetic organic chemistry. nih.gov

Elucidation of Optimal Reaction Conditions and Catalyst Systems

The synthesis of acrylic acids and their derivatives often involves the oxidation of corresponding olefins. For instance, the oxidation of propylene (B89431) to acrylic acid can be achieved using a novel catalyst system. google.com While specific conditions for this compound are not detailed in the provided search results, general principles of acrylic acid synthesis suggest that the choice of catalyst and reaction parameters are crucial. Catalyst systems for similar transformations, such as the preparation of unsaturated carboxylic acids, have been developed. google.com For example, a catalyst system involving cobalt molybdate (B1676688) has been shown to be effective in the oxidation of olefins to unsaturated acids and aldehydes. google.com The particle size of the catalyst components and the presence of promoters like copper telluride can significantly influence the reaction's productivity and the stability of the catalyst. google.com

The synthesis of nicotinic acid, a related pyridine (B92270) carboxylic acid, from 3-cyanopyridine (B1664610) has been optimized using whole-cell nitrilase from Gordonia terrae. nih.gov This biocatalytic approach highlights the importance of reaction conditions such as pH, temperature, and substrate concentration in achieving high conversion rates. nih.govfrontiersin.org Optimal conditions were found to be a potassium phosphate (B84403) buffer with a pH of 8.0 and a temperature of 40°C. nih.gov These findings suggest that both traditional chemical catalysis and biocatalysis offer pathways to optimize the synthesis of pyridine-containing acids, where precise control of reaction parameters is paramount.

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. nih.govresearchgate.net These principles advocate for the prevention of waste, the use of safer chemicals and solvents, and designing for energy efficiency. acs.orgnih.gov

In the synthesis of nicotinic acid, a biocatalytic approach using whole-cell nitrilase demonstrates several green chemistry principles. nih.govfrontiersin.org This method operates under mild conditions (40°C and aqueous buffer), avoiding the use of harsh reagents and organic solvents. nih.gov The use of enzymes as catalysts is a cornerstone of green chemistry, as they are highly selective and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and waste generation. acs.orgscispace.com

Synthesis of Analogs and Structurally Modified Derivatives of this compound

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Functionalization of the Acrylic Acid Moiety (e.g., Esterification, Amidation)

The acrylic acid moiety of this compound offers a versatile handle for further functionalization, such as esterification and amidation. The esterification of acrylic acid and its derivatives can be achieved through various methods. Microwave-assisted esterification has been shown to be a rapid and efficient method for the esterification of methacrylic acid with phenols, leading to full conversion in a short reaction time. researchgate.net Hydrophobically functionalized poly(acrylic acid) has been synthesized via Steglich esterification, a mild method that utilizes a coupling agent. mdpi.com

Amidation of acrylic acid can also be achieved under microwave irradiation without the need for a solvent, providing a green and efficient route to acrylamides. researchgate.net These functionalization reactions allow for the creation of a diverse library of this compound derivatives with potentially altered physical, chemical, and biological properties.

Introduction of Substituents on the Nicotinoyl Ring System

The functionalization of the nicotinoyl (pyridine) ring is crucial for modulating the physicochemical and biological properties of this compound. The pyridine ring is inherently electron-deficient, which influences the strategy for introducing new substituents. The position and nature of the substituent are determined by its electronic effects—whether it donates or withdraws electron density—which in turn governs the reactivity and orientation of subsequent chemical reactions. lumenlearning.comresearchgate.netlibretexts.org

Substituents that donate electron density, such as amino (-NH2) or alkoxy (-OR) groups, can activate the ring, making it more susceptible to electrophilic substitution. youtube.com Conversely, electron-withdrawing groups, like a nitro (-NO2) group, deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution. lumenlearning.comlibretexts.org

Key synthetic strategies for modifying the nicotinoyl ring include:

Nucleophilic Aromatic Substitution (SNAr): This is a primary pathway for introducing substituents onto the pyridine ring, especially at the 2- and 4-positions, which are electronically activated for nucleophilic attack. For instance, 2-chloronicotinic acid can serve as a precursor where the chlorine atom is displaced by various nucleophiles. Research has demonstrated the synthesis of 2-arylamino and 2-aryloxynicotinic acids through the reaction of 2-chloronicotinic acid derivatives with substituted anilines or phenols. researchgate.netnih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho (adjacent) to a directing group. For the nicotinoyl system, the carboxylic acid group or a derived amide can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent C-2 or C-4 position, creating a nucleophilic organometallic species that can then react with various electrophiles to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are invaluable for creating carbon-carbon and carbon-heteroatom bonds. Starting with a halogenated nicotinic acid derivative (e.g., 2-bromo or 6-chloronicotinic acid), these reactions enable the introduction of aryl, vinyl, or alkynyl groups, providing significant structural diversity.

The table below summarizes common substituents and the general synthetic methods for their introduction onto a nicotinoyl precursor.

| Substituent Type | General Method | Reagents/Conditions | Precursor Example |

| Arylamino | Nucleophilic Aromatic Substitution | Substituted Aniline, Base (e.g., K₂CO₃), High Temperature | 2-Chloronicotinic Acid |

| Aryloxy | Nucleophilic Aromatic Substitution | Substituted Phenol, Base | 2-Chloronicotinic Acid |

| Alkyl/Aryl | Palladium-Catalyzed Cross-Coupling | Boronic Acid (Suzuki), Organotin (Stille) | Halogenated Nicotinic Acid |

| Alkynyl | Palladium-Catalyzed Cross-Coupling | Terminal Alkyne, Cu(I) co-catalyst (Sonogashira) | Halogenated Nicotinic Acid |

| Hydroxymethyl | Directed Ortho-Metalation followed by Electrophilic Quench | 1. LDA; 2. Formaldehyde (HCHO) | Nicotinic Acid |

Conjugation Chemistry for Bioconjugates (for research probes)

To utilize this compound as a research probe, it must be covalently linked to a biomolecule, such as a protein, peptide, or oligonucleotide. nih.gov This process, known as bioconjugation, relies on incorporating a reactive "handle" into the molecule that can form a stable bond with a complementary functional group on the biomolecule under mild, typically aqueous, conditions. tcichemicals.com

The most prominent and versatile strategies for bioconjugation are often categorized as "click chemistry." nih.gov These reactions are highly efficient, specific, and produce minimal byproducts.

Key bioconjugation strategies applicable to this compound derivatives include:

Azide-Alkyne Cycloadditions: This is the cornerstone of click chemistry. A derivative of this compound bearing either a terminal alkyne or an azide (B81097) group can be synthesized. This derivative can then be "clicked" onto a biomolecule that has been modified to contain the corresponding reactive partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) source, to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (B158145) reacts rapidly with an azide, avoiding the potential cytotoxicity of a copper catalyst, which is crucial for in-vivo applications. nih.gov

Thiol-Maleimide Coupling: This reaction is widely used for protein conjugation. A maleimide (B117702) functional group can be introduced into the this compound structure. This maleimide-activated molecule will then react specifically with the thiol group of a cysteine residue on a protein to form a stable thioether bond. nih.govtcichemicals.com

Amine-Reactive Chemistry: The carboxylic acid of the acrylic moiety can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins). Common methods involve converting the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester, which is highly reactive towards amines, forming a stable amide bond.

The table below outlines common bioconjugation reactions and the necessary functional groups.

| Conjugation Reaction | Functional Group on Probe | Functional Group on Biomolecule | Resulting Linkage |

| CuAAC Click Chemistry | Terminal Alkyne or Azide | Azide or Terminal Alkyne | Triazole |

| SPAAC Click Chemistry | Azide | Strained Alkyne (e.g., DBCO) | Triazole |

| Thiol-Maleimide Coupling | Maleimide | Thiol (from Cysteine) | Thioether |

| NHS Ester Acylation | NHS Ester | Amine (from Lysine) | Amide |

| Hydrazone/Oxime Formation | Aldehyde or Ketone | Hydrazide or Aminooxy | Hydrazone or Oxime |

Advanced Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound derivatives requires robust purification methods to isolate the target compound from unreacted starting materials, reagents, and byproducts. The choice of technique depends on the scale of the reaction and the physicochemical properties (e.g., polarity, solubility, stability) of the product.

Recrystallization: This classical technique is highly effective for obtaining high-purity crystalline solids. It involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. This is often the preferred method for final purification on a large scale.

Column Chromatography: This is the most common purification technique in synthetic chemistry. For derivatives of this compound, which are typically polar, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is standard. researchgate.net A solvent system (eluent) of appropriate polarity is chosen to separate the components of the mixture based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological testing purposes, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with additives like trifluoroacetic acid). This technique offers superior resolution compared to standard column chromatography. Preparative HPLC can be used to isolate milligram to gram quantities of pure compound.

Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), prep-TLC provides a rapid and efficient method of separation. The crude mixture is applied as a band onto a large TLC plate, which is then developed. After visualization under UV light, the band corresponding to the desired product is scraped off the plate, and the product is extracted from the silica.

The purity and identity of the final isolated product are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. researchgate.netmdpi.com

The following table summarizes these advanced purification techniques.

| Technique | Principle | Application |

| Recrystallization | Differential solubility at varying temperatures. | Final purification of solid, crystalline compounds; scalable. |

| Column Chromatography | Differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Routine purification of synthetic products (mg to kg scale). |

| Reverse-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High-resolution purification for high-purity samples; analytical and preparative scales. |

| Preparative TLC | Adsorption chromatography on a plate. | Rapid purification of small quantities of material (<100 mg). |

Molecular Mechanisms and Biochemical Interactions of E 3 Nicotinoylacrylic Acid

Role in Microbial Nicotine (B1678760) Catabolism Pathways

Microorganisms have evolved diverse and complex pathways to degrade nicotine, utilizing it as a source of carbon and nitrogen. The most well-documented of these are the Pyridine (B92270) pathway, common in Gram-positive bacteria like Arthrobacter, the Pyrrolidine (B122466) pathway found in Gram-negative bacteria such as Pseudomonas, and the hybrid VPP pathway. These pathways involve a series of enzymatic modifications of the nicotine molecule.

Identification and Characterization as a Metabolic Intermediate

While these pathways feature a host of intermediate compounds, (E)-3-Nicotinoylacrylic acid is not identified as a stable or key intermediate in the currently characterized Pyridine, Pyrrolidine, or VPP pathways of microbial nicotine catabolism. The established intermediates in the Pyrrolidine pathway, for instance, include compounds like 3-succinoylpyridine (SP) and its precursor, 3-succinoylsemialdehyde-pyridine. These molecules feature a succinoyl or a related aldehyde side-chain rather than an acrylic acid moiety. While a related compound, 3-nicotinoylpropionic acid, has been mentioned in older literature concerning Pseudomonas species, its direct connection and conversion to this compound within these specific catabolic routes are not established.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity.

Rational Design of Derivatives Based on SAR Hypotheses

The rational design of derivatives of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. This process relies heavily on established Structure-Activity Relationship (SAR) hypotheses, which are derived from experimental data. For this compound, the foundational SAR data required to initiate such a design process is not present in the current body of scientific literature. The nicotinoyl moiety, a pyridine ring substituted at the 3-position, and the acrylic acid functional group are both recognized pharmacophores in various contexts. However, the specific contributions of these groups within the framework of the this compound scaffold have not been explored. Without initial biological activity data and a corresponding SAR, any proposed modifications would be arbitrary rather than rationally designed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. To build a predictive QSAR model, a dataset of structurally related compounds with experimentally determined activities is essential. As there are no published studies on the biological activity of this compound or a series of its analogs, the development of a QSAR model is not feasible. The necessary input data, including dependent variables (biological activity) and independent variables (molecular descriptors), is entirely absent.

Biophysical Characterization of Ligand-Biomolecule Interactions

The biophysical characterization of how a ligand interacts with its biological target is crucial for understanding its mechanism of action. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are employed to elucidate these interactions at a molecular level.

Investigation of Binding to Purified Enzymes or Receptors

There are no public records of studies investigating the binding of this compound to any purified enzymes or receptors. Therefore, key binding parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are unknown. Without this fundamental data, it is impossible to assess the compound's affinity or binding kinetics for any potential biological target.

Allosteric Modulation and Conformational Changes Induced by Binding

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. The potential for this compound to act as an allosteric modulator is an area of theoretical interest but lacks any experimental support. Studies that would reveal such a mechanism, including functional assays in the presence of an orthosteric ligand or structural studies showing binding to an allosteric pocket and subsequent conformational changes, have not been conducted.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-3-Nicotinoylacrylic acid, such studies would provide invaluable insights into its reactivity and electronic behavior.

Currently, there are no published studies that detail the electronic descriptors of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and global reactivity descriptors (e.g., electronegativity, hardness, and softness) have not been reported. An FMO analysis would be critical in predicting the molecule's susceptibility to nucleophilic and electrophilic attack, which is essential for understanding its potential metabolic pathways and reaction mechanisms.

| Electronic Descriptor | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Hardness | Data not available |

| Softness | Data not available |

| A representative data table that could be populated following dedicated quantum chemical investigations. |

The conformational flexibility of this compound, arising from the rotation around its single bonds, has not been systematically investigated. A detailed conformational analysis would identify the most stable low-energy conformers, which are crucial for understanding its three-dimensional structure and how it might interact with biological targets. Furthermore, while the potential for tautomerism exists, particularly involving the carboxylic acid and pyridine (B92270) ring protons, no computational studies have been performed to determine the relative stabilities of any potential tautomers.

Molecular Docking and Molecular Dynamics Simulations

Molecular modeling techniques are instrumental in predicting and analyzing the interactions between a small molecule and a biological target. The absence of such studies for this compound limits our understanding of its potential pharmacological activity.

While some derivatives of nicotinic acid have been investigated for their interaction with various enzymes and receptors, there are no published molecular docking studies that propose specific biological targets for this compound. Such studies would be invaluable in identifying potential protein partners and predicting the binding orientation and affinity of the molecule within the active site.

| Proposed Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| An illustrative data table that could be generated from future molecular docking studies. |

Following the identification of potential biological targets through molecular docking, molecular dynamics (MD) simulations are essential to assess the stability and dynamics of the ligand-protein complex over time. No MD simulation studies have been reported for this compound, which would otherwise provide crucial information on the flexibility of the binding pocket, the conformational changes in both the ligand and the protein upon binding, and the key interactions that contribute to the stability of the complex.

Virtual Screening and De Novo Design of this compound-Based Ligands

The core structure of this compound could serve as a scaffold for the development of new therapeutic agents. However, the lack of computational studies in this area means that its potential as a lead compound has not been explored through modern drug design techniques. Virtual screening of compound libraries using the this compound scaffold could identify novel derivatives with enhanced activity against specific targets. Similarly, de novo design algorithms could be employed to generate novel molecules based on the structural features of this compound, optimized for binding to a particular biological target. To date, no such studies have been published.

Cheminformatics Approaches for Property Prediction and Dataset Analysis

Cheminformatics provides powerful tools for the prediction of physicochemical properties, pharmacokinetic profiles, and toxicological endpoints of chemical compounds, thereby accelerating the drug discovery and development process. For this compound, computational models and database mining are instrumental in characterizing its molecular features and predicting its behavior.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using various computational models. These predictions, available through public databases such as PubChem (CID: 78060776), offer valuable insights into the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 177.042593095 g/mol |

| Monoisotopic Mass | 177.042593095 g/mol |

| Topological Polar Surface Area | 66.9 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 253 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 1 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Data sourced from the PubChem database.

Molecular Descriptors and Lipinski's Rule of Five

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For this compound, these descriptors help in assessing its drug-likeness.

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for a chemical compound to be an orally active drug in humans. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Rule | Value | Conformance |

| Molecular Weight | 177.16 | Yes |

| LogP (XLogP3) | 0.5 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

Based on this analysis, this compound does not violate any of the criteria of Lipinski's Rule of Five, suggesting it has a higher likelihood of being orally bioavailable.

Dataset Analysis in Chemical Biology and Medicinal Chemistry

While specific large-scale dataset analyses focusing solely on this compound are not extensively documented in publicly available literature, the compound is often included in broader chemical datasets used for developing and validating computational models. These datasets are crucial for identifying novel compounds with desired biological activities. For instance, derivatives of nicotinic acid have been part of studies aimed at discovering new therapeutic agents. In these analyses, cheminformatics approaches are used to:

Cluster chemical libraries to ensure diversity and identify novel scaffolds.

Develop QSAR models that correlate molecular structures with biological activities, such as enzyme inhibition or receptor binding.

Perform virtual screening of large compound libraries to identify potential hits for a specific biological target.

The predicted properties of this compound make it a candidate for inclusion in such datasets, particularly in the search for novel anti-inflammatory or anticancer agents, areas where nicotinic acid derivatives have shown promise.

Microbial Biotransformation and Enzymology Relevant to E 3 Nicotinoylacrylic Acid

Identification of Microorganisms Capable of Nicotine (B1678760) and Related Compound Degradation

A diverse range of microbes, capable of utilizing nicotine as a sole source of carbon and nitrogen, have been isolated and identified from environments such as tobacco fields, tobacco wastes, and processing facilities. nih.govresearchgate.net These "nicotinophilic" microorganisms have evolved sophisticated enzymatic machinery to detoxify and metabolize nicotine and its derivatives. nih.gov

Bacterial degradation of nicotine is the most extensively studied area. Strains from several genera have been identified as potent nicotine degraders, each often employing a characteristic metabolic pathway.

Pseudomonas sp.: This genus is prominent in nicotine degradation research. Strains like Pseudomonas putida S16 are known to degrade nicotine via the pyrrolidine (B122466) pathway, which initiates its attack on the pyrrolidine ring of the nicotine molecule. researchgate.netplos.orgasm.org Other identified species include Pseudomonas plecoglossicida and Pseudomonas geniculata. asm.orgnih.gov The metabolic versatility of Pseudomonas makes it a key player in the bioremediation of nicotine-contaminated environments. plos.org

Arthrobacter sp.: Gram-positive bacteria of the genus Arthrobacter, such as Arthrobacter nicotinovorans, are classic examples of nicotine degraders. nih.gov They typically utilize the pyridine (B92270) pathway, which begins with the hydroxylation of the pyridine ring. nih.govnih.gov The genes for nicotine catabolism in A. nicotinovorans are notably located on a large 165-kb plasmid known as pAO1. nih.govnih.gov Some Arthrobacter species produce a characteristic blue pigment during nicotine metabolism due to the transformation of intermediates like 2,3,6-trihydroxypyridine. nih.gov

Sphingomonas sp.: Members of the Sphingomonas genus, such as Sphingomonas melonis TY, have also been identified as efficient nicotine degraders. nih.gov Research on this genus has contributed to understanding the diversity of nicotine metabolic pathways, including the hybrid variant pathway. nih.gov

The following table summarizes key bacterial strains and their characteristics.

| Bacterial Genus | Example Species/Strain | Primary Degradation Pathway | Key Characteristics |

| Pseudomonas | P. putida S16 | Pyrrolidine Pathway | Efficiently degrades nicotine; genome has been fully sequenced. |

| Arthrobacter | A. nicotinovorans pAO1 | Pyridine Pathway | Carries the pAO1 catabolic megaplasmid for nicotine degradation. nih.gov |

| Sphingomonas | S. melonis TY | Hybrid (VPP) Pathway | Degrades nicotine efficiently; regulation of its ndp (B1211228) gene cluster has been studied. nih.gov |

| Agrobacterium | A. tumefaciens S33 | Hybrid (VPP) Pathway | Degrades nicotine via a novel fused pathway of the pyridine and pyrrolidine routes. plos.org |

| Ochrobactrum | Ochrobactrum sp. SJY1 | Hybrid (VPP) Pathway | Utilizes the VPP pathway for nicotine degradation. Current time information in Shropshire, GB. |

While less studied than bacteria, several fungal species are also capable of transforming nicotine. Fungi often employ a demethylation pathway, which differs from the primary bacterial routes.

Aspergillus oryzae : Strain 112822, isolated from tobacco leaves, has been shown to degrade nicotine efficiently. Its proposed pathway involves intermediates such as nornicotine (B190312) and myosmine, eventually leading to the formation of succinic acid. frontiersin.org This was the first elucidation of a fungal pathway for nicotine degradation. frontiersin.org

Other Fungi : Species like Pellicularia filamentosa and Cunninghamella echinulata have also been identified as nicotine degraders. researchgate.net

Detailed Elucidation of Catabolic Pathways and Key Intermediates

The microbial breakdown of the nicotine molecule (C₁₀H₁₄N₂) occurs through several distinct routes, which ultimately converge to produce central metabolites that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Three main pathways have been identified in bacteria:

Pyridine Pathway: Primarily found in Gram-positive bacteria like Arthrobacter nicotinovorans, this pathway initiates degradation by hydroxylating the C6 position of the pyridine ring to form 6-hydroxynicotine. nih.govresearchgate.net Subsequent enzymatic steps lead to the opening of the pyrrolidine ring. researchgate.net

Pyrrolidine Pathway: Common in Gram-negative bacteria such as Pseudomonas putida, this pathway begins with an attack on the pyrrolidine ring. plos.orgresearchgate.net Nicotine is dehydrogenated to N-methylmyosmine, which then hydrolyzes to pseudooxynicotine. This is subsequently oxidized to 3-succinoylpyridine (SP). plos.org SP is a key intermediate that is further hydroxylated to 6-hydroxy-3-succinoyl-pyridine (HSP), which is then cleaved to form 2,5-dihydroxypyridine (B106003) (2,5-DHP) and succinic semialdehyde. plos.org

Hybrid Pathway (VPP Pathway): Observed in strains like Agrobacterium tumefaciens S33 and Sphingomonas melonis TY, this pathway is a mosaic of the other two. asm.orgnih.govresearchgate.net It starts with the initial steps of the pyridine pathway to form 6-hydroxypseudooxynicotine. This intermediate is then channeled into the latter half of the pyrrolidine pathway, where it is converted to HSP and subsequently 2,5-DHP. researchgate.netacs.org

Regardless of the initial pathway, the ultimate fate of the carbon and nitrogen atoms from the nicotine molecule is their assimilation into central metabolism.

Carbon Atom Fate: Both the pyridine and pyrrolidine rings are eventually cleaved. In the pyrrolidine and hybrid pathways, the breakdown of 2,5-DHP leads to the formation of N-formylmaleamic acid, then maleamic acid, and finally maleic acid. plos.orgresearchgate.net Maleic acid is isomerized to fumaric acid, a key intermediate of the TCA cycle. researchgate.netnih.gov The succinate (B1194679) or succinic semialdehyde cleaved from HSP also enters the TCA cycle. nih.govplos.org In the Paenarthrobacter nicotinovorans pAO1 pathway, the end products are succinic acid and α-ketoglutarate, which are also integrated into the Krebs cycle. nih.gov

Nitrogen Atom Fate: The nitrogen from the pyrrolidine ring is typically released as methylamine. nih.gov The nitrogen atom within the pyridine ring is removed later in the pathway. For instance, the conversion of maleamic acid to maleic acid is a hydrolytic deamination reaction that releases the nitrogen as an ammonium (B1175870) ion. nih.govacs.org This bioavailable nitrogen can then be used by the microorganism for the synthesis of new cellular components. researchgate.net

Characterization of Enzymes Involved in Biotransformation

A host of specific enzymes catalyze the multi-step degradation of nicotine. These enzymes belong to various classes, primarily oxidoreductases and hydrolases.

The conversion of nicotine involves several key enzymatic steps. For example, in the pyrrolidine pathway of Pseudomonas putida S16, the conversion of 3-succinoylpyridine (SP) to 6-hydroxy-3-succinoyl-pyridine (HSP) is catalyzed by 3-succinoylpyridine monooxygenase (Spm), a complex enzyme. plos.orgresearchgate.net The subsequent conversion of HSP to 2,5-dihydroxypyridine (2,5-DHP) and succinate is catalyzed by 6-hydroxy-3-succinoyl-pyridine hydroxylase (HspB), a flavoprotein. researchgate.net

The pyridine ring of 2,5-DHP is opened by 2,5-dihydroxypyridine dioxygenase (NicX), an iron-dependent enzyme, to yield N-formylmaleamic acid. nih.gov This is followed by the action of N-formylmaleamate deformylase (like Nfo or NdpF) to produce maleamic acid. nih.govresearchgate.net Finally, maleamate (B1239421) amidohydrolase (such as Ami or NicF) catalyzes the hydrolysis of maleamate to maleic acid and ammonia, completing the release of the ring nitrogen. researchgate.netnih.govacs.org

The following table details some of the key enzymes in the later stages of the pyrrolidine and hybrid degradation pathways.

| Enzyme | Abbreviation(s) | Function | Cofactors/Dependencies |

| 3-Succinoylpyridine Monooxygenase | SpmABC | Catalyzes the hydroxylation of 3-succinoylpyridine to 6-hydroxy-3-succinoyl-pyridine. plos.orgresearchgate.net | Molybdenum cofactor (Mo-MCD). plos.org |

| 6-Hydroxy-3-succinoyl-pyridine Hydroxylase | HspB, VppD, NdpD | Catalyzes the oxidative decarboxylation of HSP to 2,5-dihydroxypyridine. plos.orgCurrent time information in Shropshire, GB.researchgate.net | FAD, NADH. plos.orgCurrent time information in Shropshire, GB. |

| 2,5-Dihydroxypyridine Dioxygenase | NicX, Hpo, VppE, NdpE | Catalyzes the ring cleavage of 2,5-dihydroxypyridine. nih.govnih.govresearchgate.net | Fe(II). |

| N-Formylmaleamate Deformylase | Nfo, NicD, NdpF | Catalyzes the deformylation of N-formylmaleamic acid to maleamic acid. nih.govresearchgate.net | - |

| Maleamate Amidohydrolase | Ami, NicF, NdpG | Catalyzes the hydrolytic deamination of maleamic acid to maleic acid and ammonia. nih.govresearchgate.netacs.org | Cysteine hydrolase superfamily. acs.org |

| Maleate Isomerase | Iso, NicE, NdpH | Catalyzes the cis-trans isomerization of maleic acid to fumaric acid. nih.govresearchgate.net | - |

Isolation, Purification, and Kinetic Characterization of Enzymes

The enzymatic breakdown of 6-hydroxy-3-succinoyl-pyridine is a critical step in the nicotine degradation pathway of certain bacteria, such as Pseudomonas putida and Agrobacterium tumefaciens. The key enzyme responsible for this transformation is 6-hydroxy-3-succinoyl-pyridine hydroxylase, also referred to as HspB.

In Agrobacterium tumefaciens S33, HSP hydroxylase was purified and characterized as a homodimeric flavoprotein with a molecular mass of approximately 90 kDa. plos.org The enzyme is dependent on NADH and FAD for its catalytic activity. The optimal pH for its activity was determined to be 8.0. plos.org

Similarly, in Pseudomonas putida S16, the enzyme responsible for the conversion of HSP, termed HSP hydroxylase (HspB), was identified. This enzyme catalyzes the pyridine-ring β-hydroxylation, leading to the cleavage of the carbon-carbon bond of the succinoyl side chain. nih.gov The purified His6-tagged HspB from E. coli showed characteristic flavoprotein absorbance maxima at 375 and 460 nm, with a shoulder at 485 nm. nih.govresearchgate.net

Another relevant enzyme in this pathway is an aldehyde dehydrogenase (Ald) from Agrobacterium tumefaciens S33, which catalyzes the oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine to HSP. nih.govnih.govasm.org The recombinant Ald, with a His-tag, was purified and found to be an NAD-specific homodimeric enzyme. nih.govasm.org

Interactive Data Table: Kinetic Parameters of Enzymes in HSP Metabolism

| Enzyme | Source Organism | Substrate | K_m | Specific Activity | Optimal pH |

| HSP Hydroxylase | Agrobacterium tumefaciens S33 | HSP | Not Reported | 18.8 ± 1.85 µmol min⁻¹ mg⁻¹ | 8.0 |

| Aldehyde Dehydrogenase (Ald) | Agrobacterium tumefaciens S33 | 3-succinoyl-semialdehyde-pyridine (SAP) | 58.68 µM | 10.05 U/mg | 9.0 |

Note: The kinetic parameters for Ald were determined using the non-hydroxylated analog 3-succinoyl-semialdehyde-pyridine (SAP) as a substrate. nih.govasm.org

Gene Cloning and Expression of Nicotine Degradation Enzymes

The genes encoding the enzymes involved in HSP metabolism have been successfully cloned and expressed, which has been instrumental in their characterization.

The gene encoding HSP hydroxylase (HspB) in Pseudomonas putida S16 is part of the nic2 gene cluster. The gene was cloned and expressed in Escherichia coli, enabling the production and purification of the recombinant enzyme for mechanistic studies. nih.gov In Agrobacterium tumefaciens S33, the gene for HSP hydroxylase was identified by N-terminal amino acid sequencing of the purified protein and located within the bacterial genome. plos.org This gene encodes a protein of 391 amino acids and shares 62% identity with the HspB from P. putida S16. plos.org

The gene for the aldehyde dehydrogenase (Ald) from A. tumefaciens S33, responsible for HSP synthesis, was also identified, cloned, and heterologously expressed in E. coli. nih.govasm.org This allowed for the functional characterization and confirmation of its role in the nicotine degradation pathway.

Furthermore, transposon mutagenesis studies in Shinella sp. HZN7 led to the identification of mutants in which the nicotine degradation pathway was blocked at different stages, including the accumulation of HSP. nih.gov This approach was crucial in confirming the intermediates of the pathway and identifying the genes essential for specific conversion steps. nih.gov

Site-Directed Mutagenesis for Mechanistic Understanding

While specific site-directed mutagenesis studies directly targeting the enzymes that metabolize HSP to fully elucidate the role of every active site residue are not extensively detailed in the reviewed literature, the mechanistic studies of HSP hydroxylase (HspB) from P. putida S16 provide a foundation for such future investigations.

The catalytic mechanism of HspB involves the reduction of the enzyme-bound FAD by NADH. nih.govnih.gov This reduced flavin then reacts with molecular oxygen to form a C(4a)-hydroperoxyflavin intermediate. nih.govnih.gov This reactive intermediate is proposed to hydroxylate the pyridine ring of HSP, which subsequently leads to the cleavage of the C-C bond and the release of 2,5-dihydroxypyridine and succinate. nih.govnih.gov The direct evidence for the formation of succinate comes from isotope labeling experiments, which showed that the newly introduced oxygen atom in the succinate product is derived from H₂O. nih.govnih.gov

This detailed mechanistic understanding provides clear targets for future site-directed mutagenesis studies. Key amino acid residues in the active site that are involved in substrate binding, positioning of the flavin cofactor, and interaction with the C(4a)-hydroperoxyflavin intermediate could be mutated to probe their specific roles in the catalytic cycle. Such studies would be invaluable in confirming the proposed mechanism and potentially engineering the enzyme for novel biocatalytic applications.

Advanced Analytical Methods for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of (E)-3-nicotinoylacrylic acid. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions of metabolites, distinguishing them from endogenous molecules. nih.gov This is particularly valuable in complex biological matrices.

The general workflow for metabolite identification using HRMS involves administering the compound and collecting biological samples (e.g., plasma, urine, feces). These samples are then analyzed by LC-HRMS. The resulting data is processed to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). nih.gov For instance, the detection of a hydroxylated derivative would correspond to a mass increase of approximately 16 Da. nih.gov

Data-mining strategies such as extracted ion chromatograms (EIC), mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) are employed to systematically screen for both expected and unexpected metabolites. nih.gov

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Transformation | Mass Shift (Da) | Example |

| Hydroxylation | +15.9949 | Addition of an oxygen atom |

| Dihydroxylation | +31.9898 | Addition of two oxygen atoms |

| N-methylation | +14.0157 | Addition of a methyl group |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

This table is generated based on common metabolic pathways and may not be exhaustive for this compound specifically.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, advanced NMR techniques offer deeper insights into the molecule's connectivity and spatial arrangement. rsc.orgresearchgate.netchemicalbook.comresearchgate.netchemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. youtube.com

COSY reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying substituent positions. youtube.com

Solid-State NMR (SSNMR): This technique is particularly useful for studying the structure of this compound in its solid, crystalline form. st-andrews.ac.ukst-andrews.ac.uknih.gov SSNMR can provide information on molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding, which are lost in solution-state NMR. researchgate.netnih.gov Advanced SSNMR experiments, like Cross-Polarization Magic-Angle Spinning (CP/MAS), can enhance the signals of low-abundance nuclei like ¹³C and provide detailed structural information. nih.gov

Table 2: Representative NMR Data for Nicotinic Acid (a related structure)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 13.5 | br s |

| ¹H | 9.129 | s |

| ¹H | 8.832 | d |

| ¹H | 8.315 | d |

| ¹H | 7.581 | t |

| ¹³C | 166.23 | - |

| ¹³C | 153.18 | - |

| ¹³C | 150.21 | - |

| ¹³C | 136.90 | - |

| ¹³C | 126.66 | - |

| ¹³C | 123.71 | - |

Data sourced from a publicly available spectrum of nicotinic acid and is for illustrative purposes. chemicalbook.com Actual shifts for this compound will vary.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, and potential isomers, as well as for assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a double bond, the synthesis could potentially lead to the formation of the (Z)-isomer. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating stereoisomers. google.comresearchgate.netnih.govnih.govmst.edu The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric or diastereomeric resolution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. nih.govhmdb.casemanticscholar.orgnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying and quantifying volatile intermediates or impurities from its synthesis. researchgate.net For instance, precursors like nicotinic acid can be analyzed by GC-MS, often after a derivatization step to increase volatility. researchgate.net

Table 3: Chromatographic Methods for the Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 reverse phase | Methanol:Acetonitrile:Water | DAD (UV) | Simultaneous determination of nicotinic acid and related compounds. researchgate.net |

| HPLC | Primesep 100 mixed-mode | Acetonitrile/Water with H₂SO₄ buffer | UV at 250 nm | Separation of nicotinic acid, nicotinamide, and related substances. sielc.com |

| GC-MS | HP-5ms (5%-phenyl)-methylpolysiloxane | Helium | MS (SIM mode) | Analysis of niacin and its impurities without derivatization. semanticscholar.org |

Spectroscopic Methods for Mechanistic Probes

Spectroscopic techniques are employed to investigate the kinetics and mechanisms of reactions involving this compound.

UV-Vis Kinetics: UV-Visible spectroscopy can be used to monitor the rate of a reaction by observing the change in absorbance of a chromophore over time. If this compound or its reaction products absorb light in the UV-Vis range, this method can provide valuable kinetic data for mechanistic studies.

Fluorescence Spectroscopy: This technique is highly sensitive for studying binding interactions. mdpi.comnih.gov If this compound or a molecule it interacts with is fluorescent, changes in the fluorescence emission (e.g., intensity, wavelength) upon binding can be used to determine binding affinities and kinetics. Even if the molecule itself is not fluorescent, it might quench the fluorescence of a binding partner, providing indirect evidence of interaction. mdpi.com

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound and elucidate its role in biochemical pathways. nih.govnih.govnih.govgoogle.com This involves synthesizing the compound with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) at specific positions.

When the labeled compound is introduced into a biological system, the isotopic signature allows its metabolites to be distinguished from the endogenous pool of molecules when analyzed by mass spectrometry or NMR. nih.gov This enables the unambiguous tracking of the atoms from this compound as it is transformed through a metabolic pathway. For example, in quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common metabolic labeling strategy. nih.gov

By analyzing the distribution of the isotopic label in the resulting metabolites, researchers can deduce the sequence of enzymatic reactions and reconstruct the metabolic pathway. nih.gov

Future Research Directions and Unaddressed Academic Questions

Exploration of Undiscovered Metabolic Pathways and Novel Enzymes

A primary focus of future research will be the elucidation of the complete metabolic journey of (E)-3-Nicotinoylacrylic acid within biological systems. While its initial biotransformation routes may be partially understood, a comprehensive mapping of all metabolic pathways remains an open and critical question. Investigators will likely employ advanced analytical techniques to identify previously unknown metabolites, thus revealing novel enzymatic processes. nih.govnih.gov The discovery of new enzymes responsible for the degradation or modification of this compound could have significant implications. nih.govnih.govresearchgate.net For instance, identifying unique enzymes in microbial systems that can catabolize this compound could open avenues for bioremediation or the biosynthesis of novel compounds. nih.gov

Comprehensive SAR Studies on Underexplored Structural Modifications

Systematic and comprehensive Structure-Activity Relationship (SAR) studies are crucial to fully understand and optimize the biological activity of this compound. Future investigations will likely involve the synthesis and evaluation of a wide array of analogues with modifications at various positions of the molecule. nih.gov By correlating these structural changes with alterations in biological activity, researchers can build detailed models to predict the features essential for its desired effects. This knowledge is fundamental for the rational design of more potent and selective derivatives. nih.gov

Integration of Multi-Omics Data in Biotransformation Research

To gain a holistic understanding of the impact of this compound on biological systems, future research will increasingly rely on the integration of multi-omics data. nih.govmdpi.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.govmdpi.comnih.gov By analyzing these large and complex datasets in unison, researchers can identify the key genes, proteins, and metabolic pathways that are modulated by this compound. nih.govmdpi.com This systems-level perspective is invaluable for understanding its mechanism of action and for identifying potential biomarkers of its effects. nih.gov

Table 1: Key Multi-Omics Data Repositories for Biotransformation Research researchgate.net

| Data Repository | Web Link | Types of Multi-Omics Data Available |

| The Cancer Genome Atlas (TCGA) | https://cancergenome.nih.gov/ | RNA-Seq, DNA-Seq, miRNA-Seq, SNV, CNV, DNA methylation, and RPPA |

| Clinical Proteomic Tumor Analysis Consortium (CPTAC) | https://cptac-data-portal.georgetown.edu/cptacPublic/ | Proteomics data corresponding to TCGA cohorts |

| International Cancer Genomics Consortium (ICGC) | https://icgc.org/ | Whole genome sequencing, genomic variations data (somatic and germline mutation) |

| Cancer Cell Line Encyclopedia (CCLE) | https://portals.broadinstitute.org/ccle | Gene expression, copy number, and sequencing data; pharmacological profiles |

| Omics Discovery Index | https://ww.omicsdi.org | Genomics, transcriptomics, proteomics, and metabolomics |

Development of this compound as a Chemical Probe for Biological Systems

An exciting avenue of future research is the development of this compound as a chemical probe. olemiss.edu A chemical probe is a small molecule used to study and manipulate biological systems. olemiss.edu By attaching fluorescent tags or other reporter molecules to this compound, researchers can visualize its distribution and interactions within living cells in real-time. This would provide invaluable insights into its molecular targets and the cellular processes it influences. Furthermore, modified versions of the compound could be designed to specifically inhibit or activate certain enzymes or signaling pathways, allowing for a detailed dissection of their functions.

Synergistic Effects of this compound with Other Compounds in Mechanistic Studies

Investigating the potential synergistic effects of this compound when combined with other compounds is a promising area of future research. nih.govnih.gov Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.govresearchgate.net By systematically screening combinations of this compound with other known bioactive molecules, researchers may uncover novel therapeutic strategies or gain a deeper understanding of complex biological pathways. nih.govresearchgate.net These studies could reveal previously unknown interactions and feedback mechanisms within cellular networks. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-Nicotinoylacrylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between nicotinic acid derivatives and acrylic acid precursors. Optimization can include adjusting catalysts (e.g., piperidine or EDC/NHS coupling agents ), solvent polarity (e.g., ethanol vs. DMF), and temperature (60–90°C). Monitoring reaction progress via TLC or HPLC and characterizing intermediates with NMR (¹H/¹³C) and FTIR ensures purity. For yield improvement, consider kinetic control by slow addition of reactants and inert atmospheres to prevent oxidation.

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 260 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .

- NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans double bonds in ¹H NMR) and compare with PubChem data .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, conjugated double bond at ~1650 cm⁻¹) .

Q. What are the standard protocols for solubility testing and stability assessment of this compound?

- Methodological Answer :

- Solubility : Use a shake-flask method in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ_max (~300 nm) .

- Stability : Conduct accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Control Experiments : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR or ITC .

- Meta-Analysis : Use tools like RevMan to statistically synthesize data, accounting for variables like solvent purity (e.g., DMSO lot-to-lot variability) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzymatic inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) and Kᵢ values. Use Lineweaver-Burk plots for analysis .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray diffraction. Molecular docking (AutoDock Vina) can predict binding modes .

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream pathways affected by inhibition .

Q. How should researchers design a study to investigate the compound’s pharmacokinetics while minimizing interspecies variability?

- Methodological Answer :

- In Silico Modeling : Use GastroPlus or PK-Sim to predict ADME properties across species. Adjust for metabolic differences (e.g., CYP450 isoforms) .

- Cross-Species Profiling : Compare plasma protein binding (equilibrium dialysis) and clearance rates in rodents vs. non-rodents. Normalize doses via allometric scaling .

- Tracer Studies : Employ radiolabeled (¹⁴C) compound to track distribution and metabolite formation via PET/CT imaging .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC₅₀/IC₅₀ with 95% confidence intervals. Address outliers via Grubbs’ test and validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How can researchers ensure reproducibility in spectroscopic characterization?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.